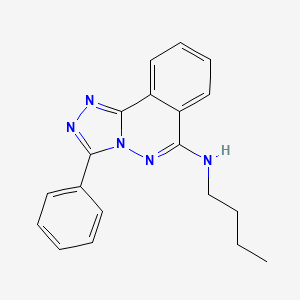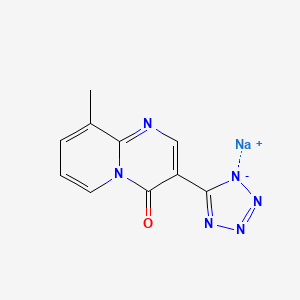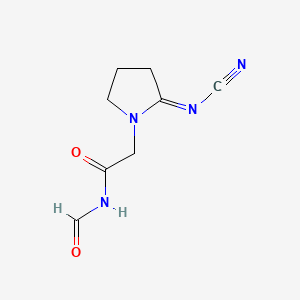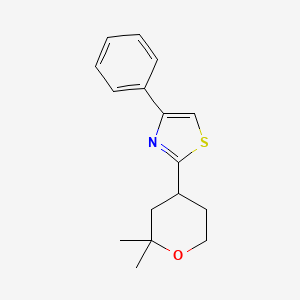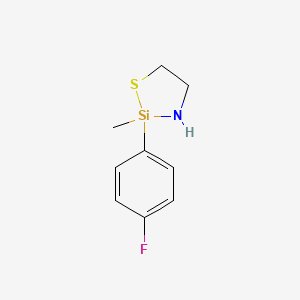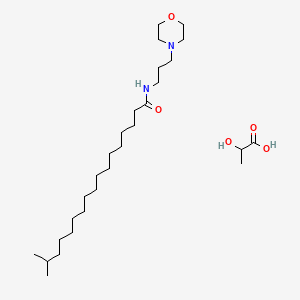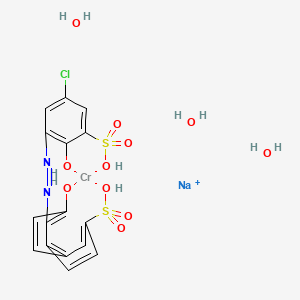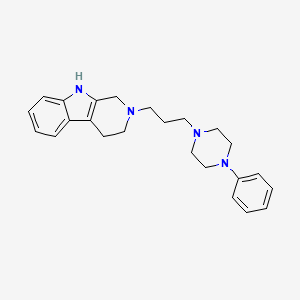
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a derivative of the pyridoindole family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole derivatives typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a substituted indole with a piperazine derivative, followed by hydrogenation to achieve the tetrahydro form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors for hydrogenation steps and chromatographic methods for purification. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(3,4-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Hydrogenation is a common reduction reaction to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions are used to introduce different substituents on the indole ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains .
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Investigated for their potential as anti-cancer agents, particularly as estrogen receptor modulators
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole derivatives involves their interaction with molecular targets such as estrogen receptors. These compounds can modulate the activity of these receptors, influencing the transcription of genes involved in cell proliferation and survival. This makes them potential candidates for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Known for its anti-tumor activity.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Used in the study of neurodegenerative diseases.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another derivative with potential biological activity.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific structure, which allows it to interact with estrogen receptors effectively. This specificity makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
Numéro CAS |
184691-59-6 |
|---|---|
Formule moléculaire |
C24H30N4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C24H30N4/c1-2-7-20(8-3-1)28-17-15-26(16-18-28)12-6-13-27-14-11-22-21-9-4-5-10-23(21)25-24(22)19-27/h1-5,7-10,25H,6,11-19H2 |
Clé InChI |
WOAVIKWOJCHYEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C3=CC=CC=C3N2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



